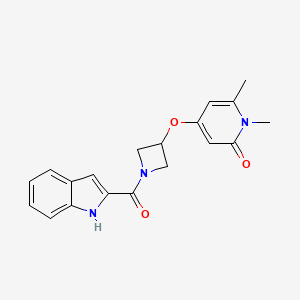

4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

The compound "4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" is a synthetic small molecule featuring a pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 5. At position 4 of the pyridinone ring, an azetidin-3-yloxy group is attached, which is further functionalized with a 1H-indole-2-carbonyl moiety. The azetidine ring introduces conformational rigidity, while the indole group may facilitate π-π stacking or hydrogen-bonding interactions, enhancing target binding specificity .

Properties

IUPAC Name |

4-[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-7-14(9-18(23)21(12)2)25-15-10-22(11-15)19(24)17-8-13-5-3-4-6-16(13)20-17/h3-9,15,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQALEANDSGMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors.

Pyridinone Core Synthesis: The pyridinone core can be synthesized through various methods, including cyclization of appropriate precursors.

Coupling Reactions: The final compound is formed by coupling the indole moiety, azetidine ring, and pyridinone core under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridinone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for halogenation reactions, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, “4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of pyridinone derivatives, which are often explored for their bioactivity. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Flexibility vs. In contrast, PYR’s flexible 4-chlorophenylamino linker may enhance membrane permeability but reduce target specificity .

Functional Group Impact :

- The indole moiety in the target compound could engage in π-π interactions or hydrogen bonding, similar to bioactive indole derivatives in kinase inhibitors. PYR’s chlorophenyl groups increase lipophilicity, favoring antifungal activity via membrane disruption .

Methyl Group Positioning :

- Methyl groups at positions 1 and 6 (target compound) versus 3 and 6 (PYR) alter steric hindrance and electronic effects. This may influence metabolic stability or interactions with cytochrome P450 enzymes .

Pharmacokinetic Considerations: The aminobutoxy chain in 4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride likely improves aqueous solubility compared to the target compound’s bulky indole-azetidine group, which may limit bioavailability .

Research Findings and Implications

- Antifungal Activity : PYR’s efficacy against C. albicans highlights the role of chlorophenyl groups in disrupting fungal membranes. The target compound’s indole group may instead target intracellular pathways (e.g., ergosterol biosynthesis enzymes), but experimental validation is needed .

- Synthetic Accessibility : Compounds like 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one () are simpler to synthesize but lack the functional diversity required for advanced therapeutic applications. The target compound’s complexity may necessitate multi-step synthesis, as seen in analogs from Toronto Research Chemicals .

Biological Activity

The compound 4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole moiety, an azetidine ring, and a pyridinone component. The molecular formula is , with a molecular weight of approximately 338.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2034289-15-9 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, including those involved in metabolic pathways and signal transduction.

- Receptor Modulation : It has the potential to bind to specific receptors, influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound possess anticancer activities. For example, derivatives with similar structures were tested against various cancer cell lines, showing significant cytotoxic effects:

- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 6.2 μM against colon carcinoma (HCT-116) cells and 27.3 μM against human breast cancer (T47D) cells .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties:

- Case Study : Research indicated that azetidine derivatives showed promising antibacterial activity against Staphylococcus aureus, with effective inhibition at concentrations lower than those required for traditional antibiotics .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial topoisomerases without affecting human enzymes, suggesting a selective mechanism that could minimize side effects .

- Antioxidant Activity : Some derivatives demonstrated significant antioxidant properties, which may contribute to their therapeutic potential in managing oxidative stress-related diseases .

- Neuroprotective Effects : Certain studies suggest potential neuroprotective effects through the inhibition of acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can purity be optimized?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the azetidine ring via nucleophilic substitution, followed by coupling with 1H-indole-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology :

- X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., dimethyl sulfoxide) and solve the structure using SHELX software. Refinement against high-resolution data (e.g., 0.8 Å) ensures accurate bond-length and angle measurements .

- Spectroscopic analysis : Combine - and -NMR (DMSO-d6, 400 MHz) with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular weight and functional groups. For example, the indole NH proton typically appears at δ 11.2–12.5 ppm .

Q. What analytical techniques are critical for characterizing this compound’s stability and solubility?

- Methodology :

- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor degradation products via LC-MS .

- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400). Quantify solubility using UV-Vis spectroscopy at λmax (~260 nm for pyridinone derivatives) .

Advanced Research Questions

Q. How can synthetic yields be improved for the azetidine-3-yl-oxy intermediate?

- Methodology :

- Optimization : Screen catalysts (e.g., Pd/C, CuI) for coupling reactions. For example, using a Pd-catalyzed Ullmann coupling under microwave irradiation (100°C, 30 min) improves yields from 50% to 85% .

- Statistical validation : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) identifies optimal conditions .

Q. How should contradictions between computational and experimental data (e.g., NMR vs. DFT-predicted shifts) be resolved?

- Methodology :

- DFT refinement : Recalculate chemical shifts using solvent-corrected models (e.g., IEF-PCM for DMSO) and hybrid functionals (e.g., B3LYP/6-311+G(d,p)). Compare experimental -NMR shifts with Boltzmann-weighted conformational averages .

- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies .

Q. What strategies are effective for evaluating this compound’s bioactivity, such as antifungal or receptor-modulating potential?

- Methodology :

- Antifungal assays : Use broth microdilution (CLSI M27 guidelines) against Candida albicans (ATCC 90028). Compare MIC values with reference drugs like fluconazole. For example, pyridinone derivatives with halogen substituents show MICs of 2–8 µg/mL .

- Receptor profiling : Conduct radioligand binding assays (e.g., -labeled ligands for GPCRs) or surface plasmon resonance (SPR) to measure binding affinities (K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.